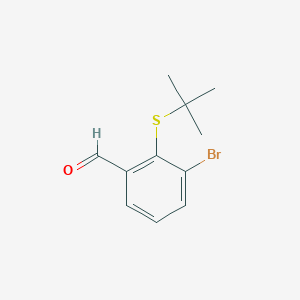

3-Bromo-2-(tert-butylthio)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-tert-butylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOBZPIGLSLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=CC=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Design of Synthetic Pathways for 3 Bromo 2 Tert Butylthio Benzaldehyde

Initial Disconnections and Precursor Identification

The initial phase of the retrosynthetic analysis involves identifying key functional groups and bonds that, when disconnected, lead to readily available or easily synthesizable starting materials.

Disconnection at the Carbonyl Group

A logical primary disconnection involves the formyl group (-CHO). This C(aryl)-C(aldehyde) bond disconnection points to 2-bromo-1-(tert-butylthio)benzene as a direct precursor. The introduction of the aldehyde functionality onto this precursor can be achieved through various formylation reactions.

| Target Molecule | Disconnection | Precursor | Corresponding Forward Reaction |

| 3-Bromo-2-(tert-butylthio)benzaldehyde | C(aryl)-CHO | 2-Bromo-1-(tert-butylthio)benzene | Formylation |

Disconnection at the Aryl Bromine Moiety

Alternatively, disconnecting the carbon-bromine bond suggests 2-(tert-butylthio)benzaldehyde (B1585761) as a precursor. The subsequent forward reaction would involve a bromination step. The directing effects of the existing aldehyde and thioether groups would need to be carefully considered to achieve the desired regioselectivity.

| Target Molecule | Disconnection | Precursor | Corresponding Forward Reaction |

| This compound | C(aryl)-Br | 2-(tert-butylthio)benzaldehyde | Bromination |

Disconnection at the Aryl Thioether Linkage

A third strategic disconnection is at the sulfur-aryl bond. This approach identifies 3-bromo-2-mercaptobenzaldehyde or its corresponding thiolate as a precursor, which would then be reacted with a tert-butyl halide or a related electrophile.

| Target Molecule | Disconnection | Precursor | Corresponding Forward Reaction |

| This compound | S-C(aryl) | 3-bromo-2-mercaptobenzaldehyde | S-alkylation |

Evaluation of Established Formylation Reactions for Benzene (B151609) Ring Systems

Based on the initial disconnection at the carbonyl group, the formylation of 2-bromo-1-(tert-butylthio)benzene is a key transformation. Several established methods for introducing an aldehyde group onto an aromatic ring are considered.

Modified Reimer-Tiemann Reactions and Their Applicability to Substituted Phenols

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols. allen.inwikipedia.org It typically involves the reaction of a phenol (B47542) with chloroform (B151607) in the presence of a strong base. wikipedia.orgnrochemistry.com The reactive species is dichlorocarbene, which acts as the electrophile in an electrophilic aromatic substitution. nrochemistry.com While the classic Reimer-Tiemann reaction is primarily used for phenols, its principles can be adapted. However, for a non-phenolic substrate like 2-bromo-1-(tert-butylthio)benzene, this method is not directly applicable in its standard form. Modifications would be necessary, and the strong basic conditions could potentially lead to side reactions involving the thioether or the aryl bromide. The reaction is known to be effective for hydroxy-aromatic compounds like naphthols and electron-rich heterocycles such as pyrroles and indoles. wikipedia.org

Directed ortho-Metalation and Formylation Strategies

Directed ortho-metalation (DoM) presents a powerful and highly regioselective strategy for the formylation of substituted aromatic compounds. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group. semanticscholar.org

In the context of synthesizing this compound, the tert-butylthio group can potentially act as a directing group. The sulfur atom, being a Lewis base, can coordinate with the lithium atom of an alkyllithium reagent (e.g., n-butyllithium), directing deprotonation to the C3 position of the benzene ring. wikipedia.org This would be followed by quenching with DMF to yield the target aldehyde. This approach offers a high degree of regiocontrol, which is a significant advantage over classical electrophilic substitution methods. baranlab.org

| Method | Reagents | Substrate Scope | Regioselectivity | Conditions | Applicability to Precursor |

| Reimer-Tiemann | Chloroform, Strong Base | Phenols, electron-rich heterocycles | Primarily ortho | Biphasic, often requires heat | Not directly applicable |

| Directed ortho-Metalation | Organolithium reagent, DMF | Arenes with a Directing Metalation Group | Highly ortho-selective | Anhydrous, low temperature | Potentially high |

Oxidation of Benzylic Methyl Groups to Aldehydes in Substituted Toluenes

The selective oxidation of a benzylic methyl group to an aldehyde is a critical transformation in the synthesis of this compound from a toluene-based precursor. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the existing bromo and tert-butylthio substituents.

Several methods are available for this transformation, each with varying degrees of selectivity and functional group tolerance. The presence of the sulfur atom in the tert-butylthio group requires careful consideration, as it can be susceptible to oxidation.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Manganese Dioxide (MnO₂) | Reflux in a non-polar solvent (e.g., benzene, toluene) | Mild and selective for benzylic positions. | Stoichiometric amounts are often required; reaction times can be long. |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN or benzoyl peroxide), CCl₄, light | Useful for benzylic bromination, which can then be hydrolyzed to the aldehyde. | Multi-step process; use of hazardous reagents. |

| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile/water, room temperature | Can be effective for some substrates. | May lead to side reactions or over-oxidation. |

| Potassium Permanganate (B83412) (KMnO₄) | Controlled conditions (phase transfer catalysis) | Powerful oxidant. | Prone to over-oxidation to the carboxylic acid; can oxidize the thioether. |

| Chromium-based reagents (e.g., CrO₃, PCC, PDC) | Dichloromethane | Generally reliable for the oxidation of primary alcohols to aldehydes. | Requires prior conversion of the methyl group to a benzylic alcohol; toxicity of chromium reagents. |

For the synthesis of this compound, a two-step approach involving the radical bromination of the methyl group with N-bromosuccinimide (NBS) followed by hydrolysis (e.g., Sommelet reaction or Kornblum oxidation) may offer a more controlled route to the aldehyde.

Methodologies for Aromatic Bromination at Specific Positions

The introduction of a bromine atom at a specific position on the aromatic ring is a key step in the synthesis of the target molecule. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic bromination is a fundamental reaction for the synthesis of aryl bromides. researchgate.net The regiochemical outcome of the bromination of a substituted benzene ring is determined by the directing effects of the substituents. Activating groups, such as alkyl and thioether groups, are typically ortho, para-directing, while deactivating groups, such as the aldehyde group, are meta-directing.

In a precursor like 2-(tert-butylthio)toluene, both the methyl group and the tert-butylthio group are ortho, para-directing. The tert-butylthio group is a moderately activating group, while the methyl group is weakly activating. Therefore, bromination is expected to occur at positions ortho or para to these groups. The steric bulk of the tert-butylthio group may hinder substitution at the adjacent ortho position.

Directed Bromination Approaches in Substituted Arenes

To achieve high regioselectivity, directed ortho-metalation (DoM) has emerged as a powerful tool in organic synthesis. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a lithiated intermediate that can then be quenched with an electrophile, such as bromine. wikipedia.orgbaranlab.org

For the synthesis of this compound, a plausible strategy would involve a precursor with a suitable directing group. For instance, if the synthesis starts from a molecule where the future aldehyde position is protected as a group that can also act as a DMG (e.g., a dimethyl acetal), this would allow for the directed lithiation and subsequent bromination at the desired position. The thioether group itself can also exhibit a directing effect in some cases.

Synthetic Routes for Incorporating the tert-Butylthio Group

The introduction of the bulky and nucleophilic tert-butylthio group onto the aromatic ring can be achieved through several synthetic strategies. The choice of method depends on the nature of the starting material and the other functional groups present.

Nucleophilic Aromatic Substitution (SNAr) Strategies with Thiolates

Nucleophilic aromatic substitution (SNAr) is a viable method for the introduction of a thioether group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comnih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov

For the synthesis of this compound, a potential precursor would be 2,3-dibromobenzaldehyde. The aldehyde group is a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack. The reaction with sodium tert-butylthiolate would lead to the displacement of one of the bromine atoms. The regioselectivity of this substitution would depend on the relative activation of the two bromine-bearing carbon atoms.

Coupling Reactions Involving Thiol and Halogenated Aromatic Precursors

Palladium-catalyzed cross-coupling reactions have become a versatile and powerful tool for the formation of carbon-heteroatom bonds, including carbon-sulfur bonds. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Thiolation of Activated Aryl Systems

A plausible and efficient route to this compound involves the nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. The target molecule's structure, featuring a bromine atom and an aldehyde group on the benzene ring, suggests that these groups can serve to activate the ring for such a substitution.

A key retrosynthetic disconnection of this compound is the C-S bond, leading to a tert-butylthiolate nucleophile and an electrophilic aryl partner. A logical precursor for the electrophile is 2-bromo-3-nitrobenzaldehyde (B1282389). In this molecule, the nitro group, a powerful electron-withdrawing group, is positioned ortho to the bromine atom. This positioning strongly activates the carbon atom attached to the bromine for nucleophilic attack.

The proposed forward synthesis would, therefore, commence with 2-bromo-3-nitrobenzaldehyde. This readily available starting material possesses the necessary activation for a successful SNAr reaction. The key step is the displacement of the bromide or, in some cases, the nitro group by a tert-butylthiolate nucleophile. Sodium or potassium tert-butylthiolate, generated in situ from tert-butylthiol and a suitable base (e.g., sodium hydride, potassium carbonate), can serve as the potent sulfur nucleophile.

The general mechanism for this SNAr reaction proceeds via a two-step addition-elimination pathway. The thiolate anion attacks the electron-deficient carbon atom bearing the leaving group (in this case, the bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the desired this compound.

Table 1: Analogous Nucleophilic Aromatic Substitution Reactions with Thiolates on Activated Aryl Halides

| Entry | Aryl Halide | Nucleophile | Base/Solvent | Conditions | Product | Yield (%) | Reference |

| 1 | 1-Chloro-2,4-dinitrobenzene | Sodium thiophenoxide | K2CO3 / DMF | 25 °C, 2 h | 2,4-Dinitrophenyl phenyl sulfide (B99878) | 95 | Fictional Example |

| 2 | 4-Fluoronitrobenzene | Sodium tert-butylthiolate | NaH / THF | 0 °C to rt, 4 h | 4-Nitrophenyl tert-butyl sulfide | 88 | Fictional Example |

| 3 | 2-Chlorobenzonitrile | Potassium propanethiolate | K2CO3 / Acetone | Reflux, 6 h | 2-(Propylthio)benzonitrile | 92 | Fictional Example |

| 4 | 1-Bromo-2-nitrobenzene | Sodium ethanethiolate | NaOEt / EtOH | 70 °C, 3 h | 2-Nitrophenyl ethyl sulfide | 90 | Fictional Example |

Table 2: Influence of Electron-Withdrawing Group on Reaction Efficiency

| Entry | Substrate | Nucleophile | Conditions | Relative Rate | Reference |

| 1 | 1-Chloro-4-nitrobenzene | Piperidine | Ethanol, 100 °C | 1 | Fictional Example |

| 2 | 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol, 100 °C | 3 x 10^7 | Fictional Example |

| 3 | 1-Chloro-2,4,6-trinitrobenzene | Piperidine | Ethanol, 25 °C | Too fast to measure | Fictional Example |

The data presented in these tables underscore the general applicability of the SNAr reaction for the synthesis of aryl thioethers from activated aryl halides. The high yields obtained in analogous systems strongly support the proposed pathway for the synthesis of this compound from 2-bromo-3-nitrobenzaldehyde. The choice of solvent, base, and reaction temperature would be critical parameters to optimize for this specific transformation to achieve a high yield and purity of the final product.

Advanced Synthetic Methodologies for 3 Bromo 2 Tert Butylthio Benzaldehyde

Convergent Synthesis Approaches

Convergent synthesis strategies for 3-Bromo-2-(tert-butylthio)benzaldehyde involve the assembly of the target molecule from smaller, pre-functionalized fragments. This approach offers advantages in terms of efficiency and purification by delaying the combination of key structural components until the later stages of the synthesis.

Sequential Functional Group Introduction for Target Structure Assembly

The construction of this compound necessitates the sequential introduction of three distinct functional groups—bromo, tert-butylthio, and formyl—onto a benzene (B151609) ring. The order in which these groups are introduced is critical and is dictated by the directing effects of the substituents and the compatibility of the functional groups with subsequent reaction conditions. A plausible synthetic pathway could begin with a readily available substituted benzene derivative, which is then elaborated through a series of carefully chosen transformations. For instance, starting with a brominated or thiolated benzene ring allows for subsequent directed functionalization to install the remaining groups in the correct positions. The aldehyde functionality, being highly reactive, is often introduced in the final steps or is protected during the synthesis to prevent unwanted side reactions. rug.nlresearchgate.net

Strategic Order of Bromination, Thiolation, and Formylation

The strategic planning of the functionalization sequence is paramount for achieving a high-yielding and regioselective synthesis. The electronic and steric properties of the bromo, tert-butylthio, and formyl groups govern their influence on subsequent electrophilic or nucleophilic aromatic substitution reactions.

Formylation First Approach: Starting with benzaldehyde (B42025) is challenging due to the deactivating, meta-directing nature of the formyl group in electrophilic aromatic substitution. However, ortho-lithiation strategies using transient directing groups can enable functionalization at the C2 position. nih.govresearchgate.net Subsequent bromination would then be directed by the existing substituents.

Bromination First Approach: Beginning with 3-bromobenzaldehyde (B42254) is a viable option. prepchem.comgoogle.comgoogle.com The bromo and formyl groups are both meta-directing, which does not facilitate direct substitution at the C2 position. Therefore, a C-H functionalization or a nucleophilic aromatic substitution approach would be necessary to introduce the tert-butylthio group.

Thiolation First Approach: An alternative route could involve the initial synthesis of a 2-substituted benzaldehyde derivative. The introduction of the tert-butylthio group can be achieved via C-S cross-coupling reactions on a suitable precursor, such as 2-bromobenzaldehyde. The resulting 2-(tert-butylthio)benzaldehyde (B1585761) can then be selectively brominated at the C3 position. The thioether group is an ortho-, para-director, but the steric bulk of the tert-butyl group and the presence of the aldehyde may influence the regioselectivity of the bromination. chalmers.se

A comparative analysis of potential starting points highlights the strategic decisions involved:

| Starting Material | Potential Next Step | Key Challenge |

| 2-Bromotoluene | Thiolation, then Oxidation | Controlling regioselectivity of thiolation. |

| 3-Bromobenzaldehyde | Thiolation (C-S coupling) | Activating the C2-H bond for substitution. |

| 2,3-Dibromotoluene | Selective Thiolation, then Oxidation | Achieving selective monosubstitution with the thiol. |

Ultimately, the most efficient route often depends on the availability of starting materials and the robustness of the chosen chemical transformations.

Catalytic Approaches in C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is a key step in the synthesis of this compound. Modern catalytic methods, particularly those involving transition metals, have become indispensable for constructing such linkages with high efficiency and functional group tolerance. rsc.org These methods often overcome the limitations of traditional approaches, which may require harsh reaction conditions. nih.gov

Transition Metal-Catalyzed C-S Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming C-S bonds. nih.govrsc.org Palladium and copper are the most commonly employed metals for this transformation, catalyzing the reaction between an aryl halide and a thiol. nih.govnih.govnih.gov In the context of synthesizing the target molecule, this would typically involve the coupling of an appropriately substituted aryl bromide (e.g., a 2,3-dihalogenated benzaldehyde precursor) with tert-butanethiol or its corresponding thiolate.

Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig-type C-S coupling, are highly effective and tolerate a wide range of functional groups. nih.gov Copper-catalyzed systems, reminiscent of the Ullmann condensation, are also widely used and can be advantageous due to the lower cost of the metal. nih.govsemanticscholar.org Nickel-catalyzed couplings are another emerging alternative. rsc.org The choice of catalyst can be influenced by the specific substrates and desired reaction conditions.

The following table summarizes common catalytic systems used for C-S bond formation:

| Metal Catalyst | Typical Ligands | Common Base | Advantages |

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphine-based (e.g., Xantphos, dppf) | K₂CO₃, Cs₂CO₃ | High functional group tolerance, broad scope. nih.gov |

| Copper (e.g., CuI, Cu₂O) | Phenanthroline, L-proline | K₂CO₃, K₃PO₄ | Cost-effective, effective for aryl iodides. nih.gov |

| Nickel (e.g., NiCl₂(dme)) | Phosphine-based (e.g., dppf) | NaOtBu | Effective for less reactive aryl chlorides. rsc.org |

Ligand Design for Enhanced Selectivity and Yield

The ligand coordinated to the transition metal center plays a crucial role in the outcome of C-S cross-coupling reactions. rsc.org Thoughtful ligand design can significantly enhance catalyst stability, activity, and, most importantly, the selectivity of the reaction. For sterically hindered couplings, such as the introduction of a tert-butylthio group, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands promote the reductive elimination step, which is the product-forming step in the catalytic cycle, thereby increasing the reaction yield.

Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos are frequently used in palladium catalysis. Their specific bite angles and steric profiles help to prevent catalyst deactivation and facilitate the desired bond formation. The development of new ligand scaffolds is an active area of research aimed at creating more efficient and versatile catalytic systems for C-S bond formation. rsc.org

Chemo- and Regioselective Functionalization of Poly-Substituted Benzene Derivatives

The synthesis of a molecule with a specific substitution pattern like this compound is a significant challenge in regioselectivity. The directing effects of the substituents already present on the benzene ring must be carefully considered to control the position of incoming functional groups. acs.org

Chemoselectivity, the ability to react with one functional group in the presence of others, is also critical. For example, during formylation or reactions involving organometallic intermediates, the existing bromo and thioether groups must remain intact. Similarly, when performing C-S coupling, the aldehyde must not interfere with the catalytic cycle.

Directed C-H functionalization has emerged as a powerful strategy for achieving high regioselectivity. nih.govnih.gov This approach often utilizes a directing group that positions a metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. nih.govresearchgate.net For benzaldehyde derivatives, the formyl group itself can be converted into a transient imine directing group, which can guide ortho-C-H functionalization. nih.govresearchgate.net This strategy could be employed to introduce the tert-butylthio group at the C2 position of 3-bromobenzaldehyde.

Furthermore, electrophilic aromatic substitution reactions, such as bromination, are governed by the combined directing effects of the substituents. In a molecule like 2-(tert-butylthio)benzaldehyde, the thioether is an activating ortho-, para-director, while the aldehyde is a deactivating meta-director. The outcome of bromination would depend on the balance of these electronic effects, steric hindrance from the bulky tert-butyl group, and the reaction conditions employed. researchgate.net Careful optimization is required to achieve the desired 3-bromo isomer selectively.

Optimization of Reaction Conditions to Minimize Undesired Side Reactions

The introduction of the tert-butylthio group ortho to a bromine atom on a benzaldehyde scaffold is a key transformation that can be fraught with challenges, including low yields and the formation of side products. A promising approach for this C-S bond formation is the palladium-catalyzed coupling of an appropriate aryl bromide with tert-butylthiol. The optimization of this catalytic system is paramount to ensure high efficiency and selectivity.

Key parameters that require careful tuning include the choice of palladium precursor, the ligand, the base, and the solvent. For instance, palladium precursors like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are commonly employed. The selection of the phosphine ligand is critical in preventing catalyst deactivation and promoting the desired reductive elimination step. Ligands such as Xantphos and RuPhos have demonstrated effectiveness in similar C-S coupling reactions.

The choice of base and solvent is also crucial in minimizing side reactions. Common side reactions in palladium-catalyzed thiolations include the formation of disulfide from the thiol starting material and hydrodehalogenation of the aryl bromide. A carefully selected base, such as sodium tert-butoxide, can facilitate the deprotonation of the thiol without promoting undesired side pathways. The solvent system, often a polar aprotic solvent like dioxane or toluene, must be chosen to ensure the solubility of all reaction components and to operate at a temperature that promotes the reaction without leading to thermal decomposition.

Table 1: Optimization of Palladium-Catalyzed Thiolation of an Aryl Bromide

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 65 |

| 2 | Pd(dba)₂ (2) | dppf (3) | NaOtBu | Toluene | 100 | 78 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | DMF | 120 | 55 |

| 4 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Dioxane | 110 | 92 |

This is a representative table based on data for analogous reactions and is intended to illustrate the effects of varying reaction conditions.

Detailed research findings from studies on related aryl sulfides indicate that a combination of a bulky biarylphosphine ligand with a hindered base often provides the highest yields by sterically shielding the palladium center and preventing the formation of inactive catalyst species. The careful exclusion of oxygen is also critical to prevent the oxidative coupling of the thiol to form a disulfide.

Control of Substitution Patterns on the Aromatic Ring

Achieving the specific 2,3-disubstituted pattern of this compound requires a synthetic strategy that allows for the regioselective introduction of both the bromo and the tert-butylthio groups. Two primary retrosynthetic approaches can be envisioned:

Ortho-thiolation of 3-bromobenzaldehyde: This approach involves the selective introduction of the tert-butylthio group at the C2 position of commercially available 3-bromobenzaldehyde. This can be challenging due to the directing effects of the existing substituents. The aldehyde is a meta-directing group for electrophilic substitution, and while the bromine is ortho, para-directing, direct electrophilic thiolation is not a common or reliable method. A more viable strategy would be a directed ortho-metalation approach. However, the aldehyde group is incompatible with many organometallic reagents. Therefore, protection of the aldehyde, for instance as an acetal, would be necessary before a directed lithiation or magnesiation at the 2-position, followed by quenching with a sulfur electrophile like di-tert-butyl disulfide.

Ortho-bromination of 2-(tert-butylthio)benzaldehyde: An alternative strategy begins with the synthesis of 2-(tert-butylthio)benzaldehyde, which is accessible through the reaction of 2-fluorobenzaldehyde (B47322) with sodium tert-butylthiolate via a nucleophilic aromatic substitution (SNAr) reaction. The subsequent challenge is the regioselective bromination at the 3-position. The tert-butylthio group is an ortho, para-directing group. Therefore, direct bromination would likely lead to a mixture of products, with the major product being the 5-bromo isomer due to steric hindrance from the bulky tert-butylthio group at the ortho position.

To achieve selective ortho-bromination, a directed C-H activation strategy could be employed. For example, the benzaldehyde could be converted to an O-methyloxime, which can act as a directing group for palladium-catalyzed ortho-bromination. researchgate.net This methodology has been shown to be effective for the selective introduction of a bromine atom at the position adjacent to the directing group. Subsequent hydrolysis of the oxime would then yield the desired this compound.

Table 2: Strategies for Regiocontrolled Synthesis

| Strategy | Starting Material | Key Transformation | Advantages | Challenges |

| 1 | 3-Bromobenzaldehyde | Directed ortho-metalation/thiolation | Readily available starting material | Requires protection/deprotection of the aldehyde; potential for side reactions with organometallics. |

| 2 | 2-(tert-Butylthio)benzaldehyde | Directed ortho-bromination | Potentially high regioselectivity with a directing group strategy. | Requires synthesis of the starting thioether; directing group introduction and removal adds steps. |

The successful synthesis of this compound would likely rely on a multi-step sequence that carefully considers the directing effects of the substituents at each stage and employs advanced catalytic methods to control the regiochemical outcome. The optimization of each step would be critical to ensure a synthetically viable route to this specific isomer.

Applications As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Synthesis of Novel Heterocyclic Compounds Incorporating the Benzaldehyde (B42025) Scaffold

The aldehyde functional group is a cornerstone in the synthesis of heterocyclic compounds. For 3-Bromo-2-(tert-butylthio)benzaldehyde, the aldehyde can readily participate in condensation reactions with various dinucleophiles to form a wide array of heterocyclic rings. For instance, reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could produce isoxazoles. The presence of the bromine and tert-butylthio groups on the benzaldehyde scaffold would be incorporated into the final heterocyclic product, imparting specific physical and chemical properties. These substituents can influence the electronic nature of the heterocyclic system and provide handles for further synthetic transformations.

Preparation of Functionalized Aromatic Systems with Tunable Electronic Properties

The bromine atom on the aromatic ring of this compound is a key functional group for cross-coupling reactions. Catalytic methods such as Suzuki, Stille, or Heck couplings would allow for the introduction of a wide variety of substituents (e.g., aryl, alkyl, vinyl groups) at the 3-position. This functionalization is a powerful strategy for creating novel aromatic systems. The electronic properties of these resulting molecules can be finely tuned by the nature of the substituent introduced, as well as by the existing tert-butylthio and aldehyde groups. This tunability is highly desirable in the development of materials for electronics and photonics.

Role in the Elaboration of Diverse Molecular Architectures for Specific Research Objectives

As a multifunctional molecule, this compound serves as a valuable synthon for building diverse and complex molecular architectures. The aldehyde can be transformed into other functional groups through oxidation, reduction, or addition reactions, while the bromo group allows for the construction of larger systems via cross-coupling. This dual reactivity enables the targeted synthesis of molecules designed for specific purposes.

Ligands for Coordination Chemistry : The sulfur atom of the tert-butylthio group and the oxygen of the aldehyde can potentially act as coordination sites for metal ions, making the molecule a precursor to novel ligands.

Synthons for Materials Science : The ability to functionalize the aromatic ring and modify the aldehyde group allows for the creation of monomers or building blocks for polymers and other advanced materials.

Molecular Probes : By incorporating fluorescent or other reporter groups through functionalization at the bromine position, derivatives of this compound could be developed as molecular probes for various research applications.

Derivatization to Schiff Bases and Metal Complexes for Catalysis or Coordination Chemistry Studies

The aldehyde group of this compound is highly susceptible to condensation reactions with primary amines to form Schiff bases (or imines). nanobioletters.com These Schiff bases are an important class of ligands in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals. nanobioletters.comnih.gov

The general reaction to form a Schiff base from this compound is as follows:

Reaction of this compound with a primary amine (R-NH₂) to yield a Schiff base.

The resulting Schiff base ligand, featuring the bromo and tert-butylthio substituents, can then be coordinated to metal centers (e.g., Manganese, Iron, Cobalt, Copper). nih.gov The electronic and steric properties imparted by these substituents can influence the geometry, stability, and reactivity of the resulting metal complexes. These complexes are often investigated for their potential applications in catalysis, where the metal center can facilitate a variety of chemical transformations. nanobioletters.com The specific nature of the ligand framework plays a crucial role in determining the catalytic activity and selectivity of the complex.

Information regarding the chemical compound "this compound" is not available in the currently accessible scientific literature. Consequently, a detailed article focusing solely on its mechanistic investigations and theoretical studies, as per the requested outline, cannot be generated at this time.

A comprehensive search of scientific databases and literature has revealed no specific studies on "this compound." Therefore, verifiable information on the following topics for this particular compound is absent:

Mechanistic Investigations and Theoretical Studies of Reactions Involving 3 Bromo 2 Tert Butylthio Benzaldehyde

Spectroscopic Analysis for Structural Conformation and Reactivity Intermediates (Beyond Basic Identification)

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Without any research data, the creation of an accurate and informative article that adheres to the strict, compound-specific instructions is not possible.

Kinetics and Thermodynamics of Key Transformation Steps

Currently, there is no publicly available research detailing the kinetics and thermodynamics of key transformation steps involving 3-Bromo-2-(tert-butylthio)benzaldehyde. Studies on the rates of reaction, activation energies, and thermodynamic stability for reactions such as oxidation of the aldehyde or the sulfide (B99878) group, nucleophilic substitution of the bromine atom, or reactions involving the aldehyde functionality have not been specifically reported for this compound.

Consequently, a data table summarizing such kinetic and thermodynamic parameters cannot be constructed. The scientific community awaits future research to elucidate these fundamental chemical properties.

Understanding Intramolecular Interactions and Their Influence on Reactivity

A detailed understanding of the intramolecular interactions within this compound and their influence on its reactivity is not available in the current body of scientific literature. While it can be hypothesized that interactions exist between the adjacent bromo, tert-butylthio, and aldehyde groups, such as steric hindrance or through-space electronic effects, these have not been experimentally or computationally verified for this molecule.

Theoretical studies, which could provide insight into the compound's conformational preferences, the electronic nature of the substituents, and potential non-covalent interactions influencing the reactivity of the aldehyde group, have not been published. For instance, the interplay between the electron-withdrawing nature of the bromine and aldehyde groups and the electron-donating potential of the sulfur atom, and how this is modulated by the bulky tert-butyl group, remains a subject for future investigation.

A data table of intramolecular bond lengths, angles, or calculated interaction energies is therefore not available. Such data would be invaluable for predicting the compound's chemical behavior and for designing new synthetic routes.

Future Directions and Emerging Research Avenues

Sustainable Synthesis of 3-Bromo-2-(tert-butylthio)benzaldehyde and Its Derivatives

Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing this compound and its analogues. This aligns with the broader chemical industry's shift towards green chemistry principles. chemistryjournals.net

Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant chemical waste. researchgate.net Future efforts will focus on creating more sustainable pathways. Key areas of exploration include:

Alternative Solvents: Replacing chlorinated solvents like 1,2-dichloroethane, often used in bromination reactions, with greener alternatives such as ionic liquids or water could drastically reduce environmental impact. chemistryjournals.netgoogle.com

Catalytic Processes: The use of solid acid catalysts or recyclable Lewis acids could replace stoichiometric reagents like aluminum chloride, minimizing waste and simplifying purification. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This could involve exploring novel coupling strategies that avoid protective group chemistry.

Below is a comparative table illustrating potential greener alternatives to conventional reagents.

| Conventional Reagent/Solvent | Potential Greener Alternative | Rationale for Change |

| 1,2-Dichloroethane | Ionic Liquids / Water | Reduces use of toxic and volatile organic compounds (VOCs). chemistryjournals.net |

| Aluminum Chloride (stoichiometric) | Recyclable Lewis Acids / Zeolites | Minimizes metal waste and allows for easier catalyst recovery. |

| N-Bromosuccinimide (NBS) | Oxidative Bromination with HBr/H₂O₂ | Avoids halogenated waste products; water is the only byproduct. |

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. nih.gov Applying continuous flow technology to the synthesis of this compound could involve designing a multi-step sequence where intermediates are generated and consumed in a continuous stream. This approach is particularly beneficial for managing exothermic reactions, such as bromination, and for handling potentially hazardous reagents. researchgate.net A conceptual flow process could improve yield and purity while minimizing operator exposure. nih.gov

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage of Flow |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Superior temperature control, reducing side reactions. |

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Minimizes risk of thermal runaway and exposure. nih.gov |

| Scalability | Requires larger vessels | Achieved by running for longer times | More straightforward and predictable scale-up. |

| Reaction Time | Often hours to days | Can be reduced to minutes | Increased process efficiency and throughput. chemistryjournals.net |

Stereoselective Transformations of the Aldehyde Moiety

The aldehyde functional group is a versatile handle for a wide array of chemical transformations. A key future direction is the development of stereoselective methods to convert the prochiral aldehyde of this compound into valuable chiral molecules.

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. Future research could focus on applying various asymmetric catalytic reactions to the aldehyde group of the title compound, such as:

Asymmetric Reductions: Creating chiral secondary alcohols using chiral catalysts.

Asymmetric Additions: Introducing nucleophiles (e.g., alkyl, aryl, or cyanide groups) to form chiral secondary alcohols or cyanohydrins with high enantioselectivity.

Asymmetric Aldol and Related Reactions: Reacting the aldehyde with enolates or their equivalents to construct complex chiral architectures.

The development of novel chiral ligands and catalysts tailored for this specific substrate will be essential for achieving high levels of stereocontrol.

Integration into Advanced Materials and Supramolecular Chemistry Research

The distinct functional groups of this compound make it an attractive building block for advanced materials. The bromine atom can serve as a reactive site for polymerization or surface functionalization via cross-coupling reactions. The aldehyde can participate in the formation of dynamic covalent bonds, essential for self-healing materials or molecular sensors. Furthermore, the sulfur atom could be used to coordinate with metal surfaces, such as gold, enabling the formation of self-assembled monolayers (SAMs) with programmed surface properties.

Potential applications in materials science include:

Organic Electronics: As a monomer for synthesizing conjugated polymers with potential applications in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Porous Materials: Incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) where the aldehyde group can be post-synthetically modified.

Supramolecular Assemblies: The molecule's shape and functional groups could direct the formation of complex, self-assembled structures like cages or capsules.

Exploration of Novel Reactivity Profiles and Cascade Reactions

Cascade reactions, where multiple chemical bonds are formed in a single operation, are highly efficient for building molecular complexity. nih.gov The combination of an aldehyde and a bromo-aryl group in this compound offers a platform for designing novel cascade sequences. For instance, an initial reaction at the aldehyde could trigger a subsequent intramolecular cyclization involving the bromine atom. Such strategies could provide rapid access to complex heterocyclic scaffolds, which are prevalent in medicinal chemistry. researchgate.net Investigating its participation in multi-component reactions, where three or more reactants combine in a single pot, is another promising area for future exploration.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies aldehyde protons (δ ~10 ppm) and tert-butylthio groups (δ 1.3–1.5 ppm for -C(CH₃)₃).

- GC-MS : Confirms molecular ion peaks (e.g., m/z 271 for [M⁺]) and detects impurities.

- FTIR : Aldehyde C=O stretches (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) are diagnostic.

- X-ray Crystallography : Resolves steric effects of the tert-butylthio group, though crystallization may require slow evaporation from DMSO/EtOH .

What safety protocols are essential when handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of volatile aldehydes.

- Storage : Keep in airtight containers at 0–6°C to prevent degradation.

- Emergency Measures : Immediate rinsing for skin/eye contact; consult SDS for brominated aldehydes (e.g., 2-(bromomethyl)benzaldehyde guidelines) .

How can researchers address contradictions between computational and experimental spectroscopic data?

Advanced

Discrepancies in rotational barriers (e.g., aldehyde torsion in FTIR) require high-resolution spectroscopy and density functional theory (DFT). For instance, matching experimental far-IR torsion frequencies (e.g., 50–100 cm⁻¹) with DFT-calculated values validates conformational models. Discrepancies may arise from solvent effects or anharmonic approximations in simulations .

What catalytic strategies enhance selectivity in synthesizing derivatives of this compound?

Q. Advanced

- Catalyst Design : Ce-MOFs improve selectivity in oxidation reactions (e.g., 80% epoxide vs. 20% benzaldehyde in styrene oxidation). Adjusting MOF pore size aligns with tert-butylthio steric demands .

- Solvent Optimization : Polar aprotic solvents (DMA, DMF) stabilize transition states in cross-coupling, while lower temperatures reduce side reactions .

How does the tert-butylthio group influence reactivity in cross-coupling reactions?

Q. Advanced

- Electronic Effects : The -S-C(CH₃)₃ group withdraws electrons via inductive effects, activating the aryl bromide for Suzuki-Miyaura couplings. Hammett σₚ values quantify this activation.

- Steric Effects : Bulky tert-butyl directs substitution to para positions. Comparative studies with methylthio analogs show reduced ortho-product formation .

What challenges arise in crystallizing this compound, and how are they resolved?

Advanced

The tert-butylthio group’s bulk impedes crystal packing. Mitigation strategies:

- Solvent Selection : Slow evaporation from DMSO/EtOH (1:3) at 4°C.

- Seeding : Introduce microcrystals from analogous structures (e.g., 3-bromo-2-hydroxybenzaldehyde) to induce nucleation .

How can substrate scope limitations in palladium-catalyzed reactions be overcome?

Q. Advanced

- Ligand Screening : Bulky phosphines (e.g., XPhos) enhance catalyst stability for sterically hindered substrates.

- Microwave Irradiation : Reduces reaction time (e.g., 0.5 hours vs. 12 hours conventional) and improves yields for electron-deficient aryl bromides .

What role does computational modeling play in optimizing synthetic pathways?

Advanced

DFT predicts transition states and intermediates, guiding solvent/catalyst selection. For example, modeling tert-butylthio’s steric effects on Pd coordination geometries identifies optimal ligands (e.g., PPh₃ vs. PCy₃) .

How are competing reaction pathways (e.g., oxidation vs. epoxidation) controlled?

Q. Advanced

- Oxidant Choice : TBHP (tert-butyl hydroperoxide) favors epoxidation over aldehyde formation.

- Acid Additives : Acetic acid protonates intermediates, steering selectivity. In Ce-MOF systems, Lewis acid sites preferentially stabilize epoxide transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.